
Copper;tricyclohexyl(2-methylpropyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;tricyclohexyl(2-methylpropyl)phosphanium is a tertiary phosphine compound characterized by the presence of a copper atom coordinated to a tricyclohexyl(2-methylpropyl)phosphanium ligand. This compound is notable for its applications in catalysis and organometallic chemistry, where it serves as a ligand to facilitate various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including copper;tricyclohexyl(2-methylpropyl)phosphanium, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For instance, the reaction of tricyclohexylphosphine with an appropriate organomagnesium halide can yield the desired phosphine compound .
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Copper;tricyclohexyl(2-methylpropyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The ligand can participate in substitution reactions, where it is replaced by other ligands in coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a suitable nucleophile or electrophile, depending on the nature of the reaction.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine complexes. These products are often used as intermediates in further chemical synthesis or as catalysts in industrial processes.
Wissenschaftliche Forschungsanwendungen
Copper;tricyclohexyl(2-methylpropyl)phosphanium has a wide range of scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Wirkmechanismus
The mechanism by which copper;tricyclohexyl(2-methylpropyl)phosphanium exerts its effects involves the coordination of the phosphine ligand to a metal center, such as copper. This coordination enhances the reactivity of the metal center, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates through coordination to the metal center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclohexylphosphine: A similar tertiary phosphine ligand with high basicity and a large ligand cone angle.
Triphenylphosphine: Another common phosphine ligand used in catalysis, known for its versatility and stability.
Tris(2-methoxyphenyl)phosphine: A phosphine ligand with electron-donating methoxy groups, used in specialized catalytic applications.
Uniqueness
Copper;tricyclohexyl(2-methylpropyl)phosphanium is unique due to its specific ligand structure, which imparts distinct steric and electronic properties. These properties can enhance the selectivity and efficiency of catalytic reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
63505-67-9 |
|---|---|
Molekularformel |
C22H42CuP+ |
Molekulargewicht |
401.1 g/mol |
IUPAC-Name |
copper;tricyclohexyl(2-methylpropyl)phosphanium |
InChI |
InChI=1S/C22H42P.Cu/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h19-22H,3-18H2,1-2H3;/q+1; |
InChI-Schlüssel |
KPSFDEUORDERCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[P+](C1CCCCC1)(C2CCCCC2)C3CCCCC3.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



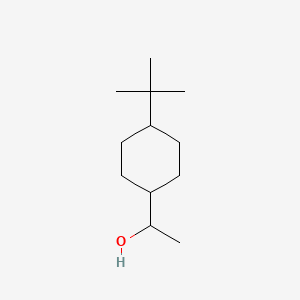
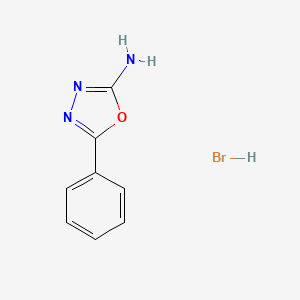
![Methyl 7H-benzo[c]fluorene-7-carboxylate](/img/structure/B14488839.png)


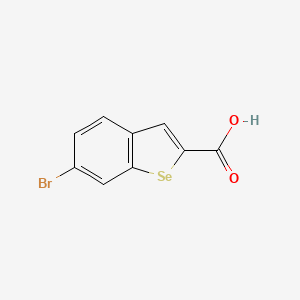
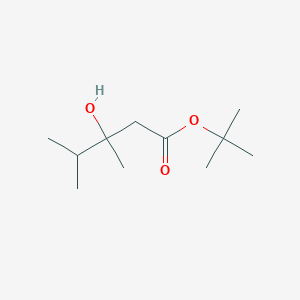
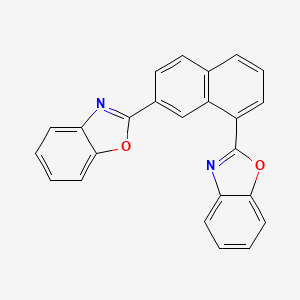
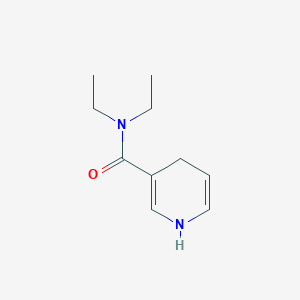
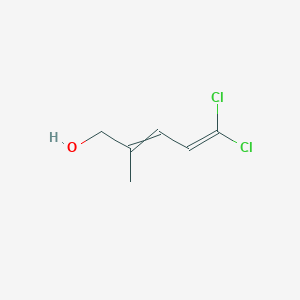
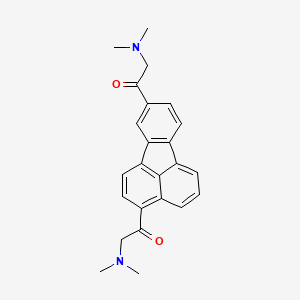

![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)
